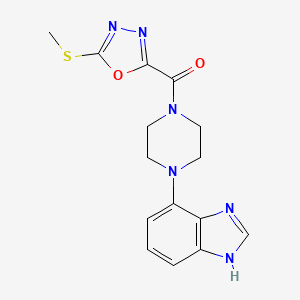

Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)-

説明

The compound Piperazine, 1-(1H-benzimidazol-4-yl)-4-((5-(methylthio)-1,3,4-oxadiazol-2-yl)carbonyl)- features a hybrid structure combining three key pharmacophores:

- Benzimidazole core: Known for DNA intercalation and kinase inhibition.

- Piperazine linker: Enhances solubility and provides conformational flexibility.

This combination suggests applications in antiviral, anticancer, or antimicrobial therapies. The methylthio group on the oxadiazole may improve lipophilicity and metabolic stability compared to nitro or halogenated analogues .

特性

CAS番号 |

84806-81-5 |

|---|---|

分子式 |

C15H16N6O2S |

分子量 |

344.4 g/mol |

IUPAC名 |

[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone |

InChI |

InChI=1S/C15H16N6O2S/c1-24-15-19-18-13(23-15)14(22)21-7-5-20(6-8-21)11-4-2-3-10-12(11)17-9-16-10/h2-4,9H,5-8H2,1H3,(H,16,17) |

InChIキー |

CYPPPBJLTIMBNB-UHFFFAOYSA-N |

正規SMILES |

CSC1=NN=C(O1)C(=O)N2CCN(CC2)C3=CC=CC4=C3N=CN4 |

製品の起源 |

United States |

類似化合物との比較

Structural Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Differences:

- Heterocycle Electronics : Thiadiazoles (S-containing) are more electron-rich than oxadiazoles (O-containing), affecting binding to targets like enzymes or DNA .

- Substituent Effects : The methylthio group in the target compound offers moderate hydrophobicity, contrasting with strongly electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).

- Linker Flexibility : Piperazine’s conformational adaptability is shared across analogues, but benzimidazole’s rigidity may enhance target specificity compared to benzyl or benzoyl groups .

Pharmacological Properties and SAR

Table 2: Pharmacological Profiles of Selected Analogues

SAR Insights:

- Piperazine Role : Critical for solubility and pharmacokinetics across all analogues.

- Heterocycle Impact : Oxadiazoles and thiadiazoles influence electron distribution, affecting binding to hydrophobic pockets (e.g., in viral proteases or kinases).

- Substituent Optimization : Methylthio balances lipophilicity and metabolic stability better than nitro or halogen groups, which may reduce toxicity .

Future Work :

- In vitro screening against viral enzymes (e.g., HIV RT, SARS-CoV-2 Mpro) and cancer cell lines.

- ADME studies to compare bioavailability with analogues like delavirdine or trifluoromethyl-oxadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。